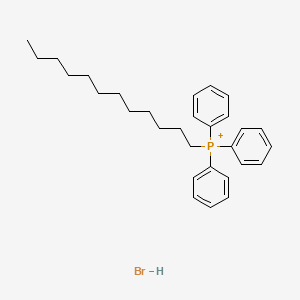
1,1'-Bis(phenylphosphinidene)ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(phenylphosphinidene)ferrocene is an organometallic compound featuring a ferrocene core with two phenylphosphinidene groups attached. This compound is known for its unique structural and electronic properties, making it a valuable ligand in various catalytic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Bis(phenylphosphinidene)ferrocene can be synthesized through the reaction of ferrocene with phenyllithium and chlorophosphine. The reaction typically involves the following steps :
Preparation of Phenyllithium: Phenyllithium is prepared by reacting bromobenzene with lithium metal in anhydrous ether.
Reaction with Ferrocene: The prepared phenyllithium is then reacted with ferrocene to form a ferrocenediyl intermediate.
Addition of Chlorophosphine: Chlorophosphine is added to the intermediate to yield 1,1’-Bis(phenylphosphinidene)ferrocene.
The reaction conditions often require low temperatures and an inert atmosphere to prevent oxidation and ensure high yields .
Industrial Production Methods
While specific industrial production methods for 1,1’-Bis(phenylphosphinidene)ferrocene are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis(phenylphosphinidene)ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinidene groups to phosphines.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted ferrocene derivatives.
Applications De Recherche Scientifique
1,1’-Bis(phenylphosphinidene)ferrocene has several scientific research applications:
Biology: The compound’s unique electronic properties make it a candidate for studying electron transfer processes in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials, including conducting polymers and thermoplastics.
Mécanisme D'action
The mechanism of action of 1,1’-Bis(phenylphosphinidene)ferrocene involves its role as a ligand in catalytic processes. The ferrocene core provides stability and electronic properties that facilitate various catalytic reactions. The phenylphosphinidene groups interact with metal centers, enhancing the reactivity and selectivity of the catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely used diphosphine ligand in transition metal catalysis.
1,1’-Bis(diisopropylphosphino)ferrocene: Known for its steric properties and use in catalytic processes.
1,1’-Bis(dicyclohexylphosphino)ferrocene: Utilized in various coupling reactions due to its bulky substituents.
Uniqueness
1,1’-Bis(phenylphosphinidene)ferrocene is unique due to its specific electronic properties and structural configuration, which provide fine control over catalytic reactions. Its ability to form stable complexes with various metal centers makes it a versatile ligand in both academic and industrial research .
Propriétés
Formule moléculaire |
C16H13FeP |
|---|---|
Poids moléculaire |
292.09 g/mol |
InChI |
InChI=1S/C16H13P.Fe/c1-2-8-14(9-3-1)17(15-10-4-5-11-15)16-12-6-7-13-16;/h1-13H; |
Clé InChI |
HKOUDNXXOXEYNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P([C]2[CH][CH][CH][CH]2)[C]3[CH][CH][CH][CH]3.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)


![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)

![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)







![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)
